3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol 3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Brand Name: Vulcanchem
CAS No.: 895831-76-2
VCID: VC6956061
InChI: InChI=1S/C14H12FN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3
SMILES: CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)F
Molecular Formula: C14H12FN3O
Molecular Weight: 257.268

3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

CAS No.: 895831-76-2

Cat. No.: VC6956061

Molecular Formula: C14H12FN3O

Molecular Weight: 257.268

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol - 895831-76-2

Specification

CAS No. 895831-76-2
Molecular Formula C14H12FN3O
Molecular Weight 257.268
IUPAC Name 3-(4-fluorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C14H12FN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-3-5-11(15)6-4-10/h3-7,17H,1-2H3
Standard InChI Key MFDOTCVASWBNDR-UHFFFAOYSA-N
SMILES CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Molecular Characterization

Basic Structural Properties

3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (PubChem CID: 6458073) belongs to the pyrazolopyrimidine class of heterocyclic compounds. Its molecular formula is C14H13FN3O\text{C}_{14}\text{H}_{13}\text{FN}_3\text{O}, with a molecular weight of 257.26 g/mol . The IUPAC name reflects its substitution pattern: a pyrazolo[1,5-a]pyrimidine scaffold substituted at position 3 with a 4-fluorophenyl group, at positions 2 and 5 with methyl groups, and at position 7 with a hydroxyl group.

Key identifiers include:

  • InChI: InChI=1S/C14H13FN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-3-5-11(15)6-4-10/h3-7,19H,1-2H3

  • InChIKey: MXUFDVCCIDBVGV-UHFFFAOYSA-N

  • SMILES: CC1=NC2=C(C(=NN2C(=C1)O)C)C3=CC=C(C=C3)F

These identifiers confirm the compound’s planar aromatic system and hydrogen-bonding capacity due to the hydroxyl group .

Spectral and Physicochemical Data

While experimental spectral data for this specific compound remains limited, analogs such as 4-{[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide (PubChem CID: 17588914) provide indirect insights. For example:

  • ¹H NMR: Pyrazolo[1,5-a]pyrimidine derivatives typically show aromatic proton signals between δ 6.5–8.5 ppm, with methyl groups appearing as singlets near δ 2.0–2.5 ppm.

  • MS: Electron ionization mass spectrometry of related compounds reveals fragmentation patterns dominated by the loss of substituents like fluorophenyl (–C₆H₄F) and methyl groups .

A comparative analysis of physicochemical properties is provided in Table 1.

Table 1: Comparative Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Property3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol4-{[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Molecular FormulaC₁₄H₁₃FN₃OC₂₁H₁₈FN₅O
Molecular Weight (g/mol)257.26375.40
LogP (Predicted)2.1 ± 0.33.8 ± 0.4
Hydrogen Bond Donors12
Hydrogen Bond Acceptors46

Data derived from PubChem and VulcanChem.

Synthetic Routes and Chemical Modifications

Core Synthesis Strategies

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a plausible route involves:

  • Formation of the Pyrazole Ring: Reaction of 4-fluorophenylhydrazine with β-keto esters to form a substituted pyrazole.

  • Annulation: Condensation with a β-diketone or cyanamide derivative to construct the pyrimidine ring .

  • Functionalization: Introduction of methyl groups via alkylation and hydroxylation at position 7 using oxidative conditions.

Notably, the 7-hydroxy group enhances solubility but may limit membrane permeability, prompting derivatization into prodrugs or protected intermediates .

Key Derivatives and Analogues

Structural modifications at positions 2, 3, and 7 have been explored to optimize bioactivity:

  • 7-Amino Derivatives: Replacement of the hydroxyl group with an amino moiety improves kinase inhibitory activity, as seen in larotrectinib analogs .

  • Fluorophenyl Substitutions: Electron-withdrawing fluorine atoms enhance metabolic stability and target binding affinity .

Structural and Electronic Analysis

X-ray Crystallography and Computational Modeling

Although no crystallographic data exists for this compound, density functional theory (DFT) calculations predict a nearly planar structure with dihedral angles <10° between the pyrazolo[1,5-a]pyrimidine core and fluorophenyl ring. The hydroxyl group participates in intramolecular hydrogen bonding with N1 of the pyrimidine ring, stabilizing the enol tautomer .

Tautomerism and Solubility

The 7-hydroxy group enables keto-enol tautomerism, influencing solubility:

  • Enol Form: Dominant in polar solvents (e.g., DMSO, water), enhancing solubility via hydrogen bonding.

  • Keto Form: Favored in nonpolar solvents, reducing solubility but improving lipid membrane penetration .

Biological Activities and Mechanistic Insights

Putative Targets and Mechanisms

While direct pharmacological data for this compound is scarce, structurally related pyrazolo[1,5-a]pyrimidines exhibit:

  • Kinase Inhibition: Analogues like larotrectinib target tropomyosin receptor kinases (TRKs) by binding to the ATP pocket, with IC₅₀ values in the nanomolar range .

  • nSMase2 Modulation: Substitutions at position 3 (e.g., morpholino groups) enhance inhibitory activity against neutral sphingomyelinase 2, a therapeutic target in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

Critical SAR trends include:

  • Position 3: Aryl groups (e.g., 4-fluorophenyl) improve target selectivity over off-target kinases.

  • Position 7: Hydroxyl groups confer polarity but may be metabolized to reactive quinones; replacement with amines enhances metabolic stability .

Table 2: Hypothesized Biological Activities Based on Structural Analogues

ActivitySupporting EvidencePotential Targets
AnticancerTRK inhibition in larotrectinib analogues Tropomyosin receptor kinases
Anti-inflammatorynSMase2 inhibition reduces ceramide-mediated inflammation Neutral sphingomyelinase 2
AntimicrobialPyrazolo[1,5-a]pyrimidines disrupt bacterial biofilmsBacterial efflux pumps

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